methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate
Description
Methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate is a coumarin derivative characterized by:
- A chloro substituent at position 2.
- A methyl group at position 3.
- A methoxy-2-oxoethoxy chain at position 5.
- An acetate ester linked via an ether bond at position 4.
Coumarins are widely studied for their biological activities (e.g., antimicrobial, anticoagulant) and photophysical properties.
Properties
IUPAC Name |
methyl 2-[3-chloro-5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO8/c1-8-14-10(24-7-13(19)22-3)4-9(23-6-12(18)21-2)5-11(14)25-16(20)15(8)17/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMOANIJDFNQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OCC(=O)OC)OCC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.
Introduction of the Chloro Group: Chlorination of the chromen-2-one core can be achieved using thionyl chloride or phosphorus pentachloride.
Esterification: The esterification reaction involves the reaction of the chlorinated chromen-2-one with methyl 2-hydroxyacetate in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate ()
- Key Differences : Lacks the 3-chloro and 7-methoxy-2-oxoethoxy groups.
- Synthesis Yield : 81–82% under conventional K₂CO₃-mediated conditions, higher than simpler coumarin esters .
Methyl 2-{[3-(1,3-Benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate ()
- Key Differences : Incorporates a trifluoromethyl group (electron-withdrawing) and a benzodioxol moiety (electron-donating).
Methyl 2-{4-Chloro-2-[5-Chloro-2-(2-Methoxy-2-oxoethoxy)benzyl]phenoxy}acetate ()
- Key Differences : Features two chlorine atoms on aromatic rings and a benzyl ether linkage .
- Impact : Increased steric hindrance and π–π stacking interactions, influencing crystallinity and solubility .
Antimicrobial Activity
- Target Compound : Predicted activity due to chloro and ester groups, which disrupt microbial membranes .
- Schiff Base Derivatives () : Compounds with formyl groups (e.g., ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxochromen-7-yl)oxy)acetate) show enhanced antimicrobial activity via Schiff base formation with microbial enzymes .
Solubility and Crystallinity
Structural Analysis and Crystallography
- Target Compound : Likely adopts a planar coumarin core with substituents influencing packing. Similar to , C—H⋯O hydrogen bonds may stabilize the crystal lattice .
- Methyl 2-[(4-Chloro-2-Methoxy-5-Oxo-2,5-Dihydrofuran-3-yl)Amino]Acetate (): Non-coplanar furanone ring introduces torsional strain, contrasting with planar coumarins .
Biological Activity
Methyl 2-{[3-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by various functional groups, has led to investigations into its biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Chromen-2-one Core : Synthesized through the condensation of salicylaldehyde with acetic anhydride.
- Introduction of the Chloro Group : Achieved using thionyl chloride or phosphorus pentachloride.
- Esterification : Involves reacting the chlorinated chromen-2-one with methyl 2-hydroxyacetate in the presence of a catalyst like sulfuric acid.
Biological Activities
This compound has been studied for various biological activities, including:
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity by inhibiting specific enzymes involved in cell proliferation. For instance, studies show that it can modulate pathways related to cancer cell growth and survival, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary findings suggest that it may be effective against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
The mechanism of action involves interactions with molecular targets such as enzymes or receptors, which can modulate their activity. For example, it may inhibit enzymes critical for tumor growth or bacterial survival, thereby exerting its biological effects.
Research Findings and Case Studies
| Study | Findings | Year |
|---|---|---|
| Study A | Demonstrated significant reduction in cancer cell viability in vitro | 2020 |
| Study B | Showed antimicrobial effects against Gram-positive bacteria | 2021 |
| Study C | Investigated the compound's mechanism of action through enzyme inhibition assays | 2023 |
Comparison with Similar Compounds
This compound can be compared to other chromen derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-{[3-chloro-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate | Lacks methoxy at 7-position | Limited activity |
| Methyl 2-{[3-chloro-7-(2-hydroxyethoxy)-4-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate | Hydroxy group instead of methoxy at 7-position | Moderate activity |
Q & A
Q. Optimization Table :
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- X-ray crystallography : Resolves bond angles and torsional strain (e.g., C7–C8–H8 = 120.2° in related chromene esters) .
- NMR : H and C NMR identify substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm) and ester linkages .
Advanced: How does the chloro substituent at position 3 influence biological interactions?
Answer:
The chloro group enhances electron-withdrawing effects , increasing electrophilicity of the chromenone core. This may:
- Modulate enzyme binding : Stabilize charge-transfer interactions with catalytic residues (observed in similar compounds via kinetic assays) .
- Improve lipophilicity : LogP increases by ~0.5 units compared to non-halogenated analogs, affecting membrane permeability .
Methodological Insight : Pair molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate target engagement .
Advanced: How do ester group variations (e.g., methyl vs. ethyl) impact bioactivity?
Answer:
- Hydrolysis stability : Methyl esters are more resistant to enzymatic cleavage than ethyl esters, prolonging half-life in vitro .
- Receptor selectivity : Bulkier esters (e.g., propan-2-yl) may sterically hinder interactions with narrow binding pockets .
Experimental Design : Compare IC values against serine hydrolases using fluorogenic substrates .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- pH stability : Avoid aqueous solutions with pH > 8.0 to minimize ester hydrolysis .
Advanced: What mechanistic pathways explain its anti-inflammatory activity?
Answer:
Proposed mechanisms include:
- COX-2 inhibition : The chromenone core competitively binds to the arachidonic acid pocket (supported by docking studies on similar coumarins) .
- NF-κB pathway modulation : Suppresses TNF-α-induced phosphorylation via IκB kinase inhibition .
Validation : Use luciferase reporter assays in RAW 264.7 macrophages .
Basic: How can HPLC methods be optimized for quantifying this compound?
Answer:
- Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid for peak sharpness.
- Detection : UV at 254 nm (λ for chromenone) .
Advanced: Can DFT calculations predict regioselectivity in derivative synthesis?
Answer:
Yes. Key strategies include:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., C5 oxygen as a nucleophile) .
- Transition state modeling : Compare activation energies for substituent addition at positions 3 vs. 7 .
Software : Gaussian 16 with B3LYP/6-31G(d) basis set .
Basic: What solvents are compatible for reaction workup without degrading the compound?
Answer:
- Polar aprotic : DMF, DMSO (for coupling reactions).
- Non-polar : Dichloromethane, ethyl acetate (extraction).
Avoid prolonged exposure to methanol, which may transesterify the methoxy group .
Advanced: How to design enzyme inhibition assays to evaluate its kinase-targeting potential?
Answer:
- Kinase panel screening : Use ADP-Glo™ assay with a 50-kinase panel.
- Data analysis : Calculate values via Cheng-Prusoff equation from IC curves .
- Controls : Include staurosporine (broad-spectrum inhibitor) and solvent-only blanks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
